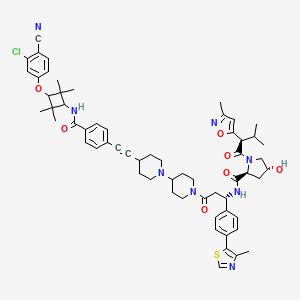

ARD-61

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C61H71ClN8O7S |

|---|---|

Peso molecular |

1095.8 g/mol |

Nombre IUPAC |

(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H71ClN8O7S/c1-36(2)53(51-29-37(3)67-77-51)57(75)70-34-46(71)30-50(70)56(74)65-49(41-15-17-42(18-16-41)54-38(4)64-35-78-54)32-52(72)69-27-23-45(24-28-69)68-25-21-40(22-26-68)10-9-39-11-13-43(14-12-39)55(73)66-58-60(5,6)59(61(58,7)8)76-47-20-19-44(33-63)48(62)31-47/h11-20,29,31,35-36,40,45-46,49-50,53,58-59,71H,21-28,30,32,34H2,1-8H3,(H,65,74)(H,66,73)/t46-,49+,50+,53-,58?,59?/m1/s1 |

Clave InChI |

RGPUSLXMPBTXNU-CUPIBCLHSA-N |

SMILES isomérico |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)C8=CC=C(C=C8)C9=C(N=CS9)C)O |

SMILES canónico |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)C8=CC=C(C=C8)C9=C(N=CS9)C)O |

Origen del producto |

United States |

Foundational & Exploratory

ARD-61: A Technical Guide to a PROTAC Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the androgen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action offers a promising therapeutic strategy for androgen receptor-positive (AR+) cancers, particularly in overcoming resistance to traditional AR antagonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a classic PROTAC, hijacking the cell's natural protein disposal system to eliminate the androgen receptor. The molecule consists of three key components: a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.

The binding of this compound to both the androgen receptor and the VHL E3 ligase brings the two proteins into close proximity, forming a ternary complex. This proximity allows for the efficient transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme associated with the VHL complex to the androgen receptor. The resulting polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple androgen receptor proteins.

The degradation of the androgen receptor by this compound leads to the downstream inhibition of AR signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in AR-dependent cancer cells.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various androgen receptor-positive breast cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Degradation Efficiency of this compound

| Cell Line | DC50 (nM)¹ | Dmax (%)² | Treatment Time (hours) |

| MDA-MB-453 | 0.44 | >95 | 6 |

| HCC1428 | 2.4 | >95 | 6 |

| MCF-7 | 1.8 | >95 | 6 |

| BT-549 | 2.0 | >95 | 6 |

| MDA-MB-415 | 3.0 | >95 | 6 |

¹DC50: Concentration required for 50% degradation of the target protein. ²Dmax: Maximum percentage of degradation observed.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM)³ | Treatment Duration (days) |

| MDA-MB-453 | 235 | 7 |

| HCC1428 | 121 | 7 |

| MCF-7 | 39 | 7 |

| BT-549 | 147 | 7 |

| MDA-MB-415 | 380 | 7 |

³IC50: Concentration required for 50% inhibition of cell growth.

Table 3: In Vivo Efficacy of this compound in MDA-MB-453 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value |

| Vehicle | N/A | 0 | - |

| This compound | 50 mg/kg, q.d. | 85 | <0.001 |

| Enzalutamide | 50 mg/kg, q.d. | 50 | <0.01 |

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate this compound.

Western Blotting for Androgen Receptor Degradation

This protocol outlines the procedure for assessing the degradation of the androgen receptor in cancer cell lines following treatment with this compound.

Materials:

-

This compound

-

AR-positive cancer cell lines (e.g., MDA-MB-453, LNCaP)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After further washes, visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the AR levels to the loading control (GAPDH).

ARD-61: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action provides a powerful tool for studying AR signaling and presents a promising therapeutic strategy for AR-dependent malignancies, including certain types of breast and prostate cancer. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex small molecule with a molecular formula of C61H71ClN8O7S.[1][2] Its structure incorporates a ligand for the Androgen Receptor, a linker, and a ligand for the VHL E3 ligase.[3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2316837-08-6 | [1][2] |

| Molecular Formula | C61H71ClN8O7S | [1][2] |

| Molecular Weight | 1095.78 g/mol | [1] |

| IUPAC Name | (2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamide | |

| Appearance | Solid Powder | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

| Solubility | Soluble in DMSO. | [4] |

Mechanism of Action: Targeted AR Degradation

This compound functions as a PROTAC, a class of molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[5] The mechanism involves the formation of a ternary complex between this compound, the Androgen Receptor, and the VHL E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the AR, marking it for degradation by the 26S proteasome.[1] This targeted degradation of the AR protein itself, rather than simple inhibition, offers a distinct and potentially more durable therapeutic effect. In addition to AR, this compound has been shown to effectively induce the degradation of the progesterone receptor (PR).[1][6]

Biological Activity

This compound demonstrates potent biological activity in various AR-positive cancer cell lines, leading to cell cycle arrest, apoptosis, and inhibition of cell growth.

In Vitro AR Degradation

This compound induces rapid and potent degradation of the AR protein in a concentration-dependent manner.

| Cell Line | DC50 (nM) | Treatment Time | Reference |

| MDA-MB-453 | 0.44 | 6 hours | |

| MCF-7 | 1.8 | 6 hours | |

| BT-549 | 2.0 | 6 hours | |

| HCC1428 | 2.4 | 6 hours | |

| MDA-MB-415 | 3.0 | 6 hours | |

| T47D (PR degradation) | 0.15 | 24 hours | [1] |

Inhibition of Cell Growth

The degradation of AR by this compound translates to potent inhibition of cell proliferation in AR-positive cancer cell lines.

| Cell Line | IC50 (nM) | Treatment Time | Reference |

| HCC1428 | 121 | 7 days | [1] |

| MDA-MB-453 | 235 | 7 days | [1] |

| MCF-7 | 39 | 7 days | [1] |

| BT-549 | 147 | 7 days | [1] |

| MDA-MB-415 | 380 | 7 days | [1] |

Induction of Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to G2/M phase cell cycle arrest in a dose- and time-dependent manner in AR-positive breast cancer cell lines.[1] Furthermore, this compound is a potent inducer of apoptosis in cell lines with high AR expression, such as MDA-MB-453 and HCC1428.[3] In MDA-MB-453 cells, robust apoptosis is observed at a concentration of 0.5 µM, and in HCC1428 cells at 0.25 µM after a 3-day treatment.[3]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Western Blotting for AR Degradation

This protocol is used to assess the ability of this compound to induce the degradation of the Androgen Receptor.

Methodology:

-

Cell Culture and Treatment: AR-positive breast cancer cells (e.g., MDA-MB-453, MCF-7) are seeded in appropriate culture plates. After adherence, cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 6 hours).

-

Confirmation of PROTAC Mechanism: To confirm that degradation is mediated by the VHL-proteasome pathway, cells can be pre-treated for 2 hours with an AR antagonist (e.g., ARi-16), a VHL ligand, a neddylation inhibitor (e.g., MLN4924), or a proteasome inhibitor (e.g., MG132) before the addition of this compound.[7]

-

Protein Extraction and Quantification: Cells are washed with PBS and lysed using a suitable lysis buffer. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the Androgen Receptor. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.[7]

-

Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Band intensities are quantified using densitometry software.

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The following day, cells are treated with serial dilutions of this compound for an extended period (e.g., 7 days).

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to determine the effects of this compound on the cell cycle distribution and the induction of apoptosis.

Methodology for Cell Cycle Analysis:

-

Cell Treatment: Cells are treated with different concentrations of this compound for various time points (e.g., 72 hours).

-

Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold ethanol. The fixed cells are then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software (e.g., FlowJo).[7]

Methodology for Apoptosis Analysis:

-

Cell Treatment: Cells are treated with this compound for a specified duration (e.g., 72 hours).

-

Cell Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[7]

In Vivo Efficacy

In a xenograft model using MDA-MB-453 cells in mice, this compound has been shown to effectively inhibit tumor growth, demonstrating its potential for in vivo applications.[1][8]

Conclusion

This compound is a highly effective PROTAC degrader of the Androgen Receptor, exhibiting potent in vitro and in vivo activity against AR-positive cancers. Its mechanism of inducing protein degradation offers a compelling alternative to traditional receptor inhibition. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | inhibitor/agonist | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

ARD-61: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in various cancers, notably prostate and breast cancer. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, target engagement, and binding affinity as demonstrated through a series of preclinical studies. Quantitative data from these studies are presented to illustrate its efficacy in vitro and in vivo. Detailed methodologies for the key experiments are provided to enable replication and further investigation.

Mechanism of Action: Targeted Protein Degradation

This compound functions as a heterobifunctional molecule, simultaneously binding to the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the cell's native proteasome machinery. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely. The degradation of AR leads to the inhibition of AR signaling pathways, resulting in cell cycle arrest and apoptosis in AR-positive cancer cells.

ARD-61 and its Effect on Androgen Receptor Signaling: A Technical Guide

Introduction

ARD-61 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to target the androgen receptor (AR) for degradation.[1][2] The androgen receptor is a crucial driver in the progression of several cancers, most notably prostate and breast cancer.[1][3] Traditional therapies have focused on inhibiting AR signaling through antagonists; however, the development of resistance remains a significant clinical challenge.[3][4] this compound represents a novel therapeutic strategy by inducing the degradation of the AR protein, thereby overcoming resistance mechanisms associated with conventional inhibitors.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on AR signaling, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This dual binding brings the AR protein into close proximity with the E3 ligase complex, leading to the ubiquitination of AR.[1] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1] This targeted protein degradation effectively eliminates the AR protein from the cell, thereby shutting down its downstream signaling pathways.[1][4]

Caption: Mechanism of action of this compound as a PROTAC for androgen receptor degradation.

Effect on Androgen Receptor Signaling and Cancer Cells

This compound has demonstrated potent and effective degradation of the AR protein in various AR-positive cancer cell lines, including breast and prostate cancer models.[1][6][7] This degradation of AR leads to the inhibition of downstream AR signaling pathways, including the Wnt/β-catenin and MYC signaling pathways.[6] Consequently, this compound has been shown to be more effective than traditional AR inhibitors like enzalutamide at inhibiting cancer cell growth.[1][6] The cellular effects of this compound include the induction of G2/M cell cycle arrest and apoptosis.[1][6][7] Furthermore, this compound is effective in enzalutamide-resistant prostate cancer models.[6]

Caption: Effect of this compound on the androgen receptor signaling pathway and cellular processes.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: this compound Degradation Capacity (DC50)

| Cell Line | DC50 (nM) | Treatment Time (hours) | Reference |

| MDA-MB-453 | 0.44 | 6 | [6] |

| MCF-7 | 1.8 | 6 | [6] |

| BT-549 | 2.0 | 6 | [6] |

| HCC1428 | 2.4 | 6 | [6] |

| MDA-MB-415 | 3.0 | 6 | [6] |

| T47D (PR) | 0.15 | 24 | [2] |

Table 2: this compound Inhibition of Cell Growth (IC50)

| Cell Line | IC50 (nM) | Treatment Time (days) | Reference |

| MDA-MB-453 | 235 | 7 | [2] |

| HCC1428 | 121 | 7 | [2] |

| MCF-7 | 39 | 7 | [2] |

| BT-549 | 147 | 7 | [2] |

| MDA-MB-415 | 380 | 7 | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Western Blotting for AR Degradation

-

Cell Culture and Treatment: AR-positive breast cancer cell lines (MDA-MB-453, MCF-7, BT-549, HCC1428, and MDA-MB-415) are cultured in appropriate media.[6] For degradation studies, cells are treated with varying concentrations of this compound (e.g., 0.01-1000 nM) for a specified time (e.g., 6 hours).[2][6]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against AR. A primary antibody against a loading control (e.g., GAPDH) is also used.[6] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 7 days).[2]

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

3. Cell Cycle Analysis

-

Cell Treatment: Cells are treated with different concentrations of this compound or a vehicle control for various time points (e.g., 24, 48, 72 hours).[7]

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined using flow cytometry analysis software.[7]

4. Apoptosis Assay

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 72 hours).[2]

-

Staining: Apoptosis can be assessed by staining with Annexin V and PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Caspase Cleavage Analysis: Alternatively, apoptosis can be confirmed by Western blotting for cleaved caspases (e.g., caspase-3, -7, -8, -9) and PARP.[6]

Caption: General experimental workflow for the preclinical evaluation of this compound.

This compound is a promising therapeutic agent that effectively induces the degradation of the androgen receptor through the PROTAC mechanism. Its ability to potently inhibit the growth of AR-positive cancer cells, including those resistant to conventional therapies, highlights its potential as a valuable addition to the arsenal of anti-cancer drugs. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the androgen receptor signaling pathway.

References

- 1. Degrading AR-Dependent Cancers: Expanding the Role of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - Chen - Translational Andrology and Urology [tau.amegroups.org]

- 4. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]

- 5. This compound | inhibitor/agonist | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Specificity of ARD-61 for the Androgen Receptor: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-61 is a potent, small molecule proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR). As a potential therapeutic agent for androgen-dependent pathologies, particularly prostate and breast cancers, a thorough understanding of its specificity is paramount. This document provides a comprehensive technical overview of the specificity of this compound for the androgen receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The data presented herein demonstrates that this compound is a highly potent and specific degrader of the androgen receptor, with a notable cross-reactivity for the progesterone receptor (PR), while showing no significant activity against the estrogen receptor (ER) or glucocorticoid receptor (GR).

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Its central role in the development and progression of prostate cancer has made it a key therapeutic target. Traditional AR antagonists function by competitively inhibiting ligand binding, but their efficacy can be limited by resistance mechanisms such as AR mutations and overexpression.

Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the target protein. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2] this compound is a PROTAC that consists of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This guide focuses on the specificity of this compound for the androgen receptor.

Mechanism of Action

This compound functions by forming a ternary complex between the androgen receptor and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the AR, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple AR molecules by a single molecule of this compound.

References

- 1. Steroid Receptor/Coactivator Binding Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

ARD-61 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, this compound simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of AR degradation in AR-dependent malignancies, particularly in AR-positive breast cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the Androgen Receptor. The molecule consists of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This trimetric complex formation facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the 26S proteasome.

Caption: Mechanism of Action of this compound as a PROTAC.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various AR-positive breast cancer cell lines.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | AR Expression | IC50 (nM) |

| MDA-MB-453 | High | 235 |

| HCC1428 | High | 121 |

| MCF-7 | Moderate | 39 |

| BT-549 | Moderate | 147 |

| MDA-MB-415 | Moderate | 380 |

Table 2: DC50 Values of this compound for AR Degradation (6-hour treatment)

| Cell Line | DC50 (nM) |

| MDA-MB-453 | 0.44 |

| MCF-7 | 1.8 |

| BT-549 | 2.0 |

| HCC1428 | 2.4 |

| MDA-MB-415 | 3.0 |

Table 3: Effect of this compound on Apoptosis and Cell Cycle

| Cell Line | Apoptosis Induction (72h) | Cell Cycle Arrest (6-72h) |

| MDA-MB-453 | Dose-dependent induction | G2/M Arrest |

| HCC1428 | Dose-dependent induction | G2/M Arrest |

| MCF-7 | Minimal induction | G2/M Arrest |

Experimental Protocols

Cell Culture

The MDA-MB-453 cell line is a suitable model for studying the effects of this compound.

-

Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 100% air (no CO2).

-

Subculturing: Passage cells every 3-4 days. Briefly rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

This compound stock solution (in DMSO)

-

MDA-MB-453 cells

-

96-well plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed MDA-MB-453 cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of complete growth medium.[1]

-

Incubation: Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 7 days).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for AR Degradation

This protocol is for assessing the degradation of the Androgen Receptor.

Materials:

-

This compound stock solution (in DMSO)

-

MDA-MB-453 cells

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against AR (e.g., 1:1000 dilution)[2]

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against AR overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the extent of AR degradation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound stock solution (in DMSO)

-

MDA-MB-453 cells

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Treat the cells with this compound for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

This compound stock solution (in DMSO)

-

MDA-MB-453 cells

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)[4]

-

Propidium Iodide (PI) staining solution (50 µg/mL)[4]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Treat the cells with this compound for the desired time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 2 hours.

-

Washing: Wash the cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[5]

-

PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow

Caption: this compound Signaling Pathway and Experimental Workflow.

References

Application Notes and Protocols for ARD-61 Mediated Androgen Receptor Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a bifunctional molecule, this compound binds to both the AR protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[2][3] This mechanism of action makes this compound a valuable tool for studying AR signaling and a potential therapeutic agent in androgen-dependent malignancies, such as prostate and breast cancer.[1][4] Western blotting is a fundamental technique to quantify the degradation of AR protein induced by this compound.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate the AR protein. The molecule consists of a ligand that binds to the Androgen Receptor and another ligand that recruits the VHL E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the AR protein. Polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[3][5] Pre-treatment of cells with an AR antagonist, a VHL ligand, a NEDD8 activating E1 enzyme inhibitor (like MLN4924), or a proteasome inhibitor (like MG132) has been shown to prevent AR degradation by this compound, confirming its PROTAC-dependent mechanism.[6]

Figure 1. Mechanism of this compound induced AR degradation.

Quantitative Data Summary

The potency of this compound in inducing AR degradation is typically quantified by the DC50 value, which is the concentration of the compound required to reduce the level of the target protein by 50%. The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as determined by Western blot analysis.

Table 1: DC50 Values for this compound Induced AR Degradation in Breast Cancer Cell Lines

| Cell Line | Treatment Time (hours) | DC50 (nM) |

| MDA-MB-453 | 6 | 0.44 |

| MCF-7 | 6 | 1.8 |

| BT-549 | 6 | 2.0 |

| HCC1428 | 6 | 2.4 |

| MDA-MB-415 | 6 | 3.0 |

| T47D | 24 | 0.17 |

| BT474 | 24 | 0.31 |

Data compiled from studies on AR-positive breast cancer cell lines.[7][8]

Table 2: DC50 Values for this compound Induced AR Degradation in Prostate Cancer Cell Lines

| Cell Line | DC50 (nM) |

| LNCaP | 8.0 |

| VCaP | 0.5 - 10 |

Data compiled from studies on castration-resistant prostate cancer (CRPC) cell lines.[6][9]

Experimental Protocol: Western Blot for AR Degradation

This protocol outlines the steps to assess the degradation of the Androgen Receptor in cell culture following treatment with this compound.

Figure 2. Experimental workflow for Western blotting.

1. Materials and Reagents

-

Cell Lines: AR-positive cell lines (e.g., LNCaP, VCaP, MDA-MB-453, MCF-7).

-

This compound: Prepare stock solutions in DMSO.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.

-

SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-Androgen Receptor antibody.

-

Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (as a loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

2. Procedure

2.1. Cell Culture and Treatment

-

Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time period (e.g., 6 or 24 hours).[7][8] Include a DMSO-treated vehicle control.

2.2. Cell Lysis

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2.3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

2.4. SDS-PAGE

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

2.5. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

2.6. Blocking

-

Wash the membrane with TBST.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

2.7. Antibody Incubation

-

Incubate the membrane with the primary antibody against AR (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

For the loading control, the membrane can be stripped and re-probed with an antibody against GAPDH or β-actin, or a separate gel can be run.

2.8. Detection

-

Incubate the membrane with ECL substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

2.9. Data Analysis

-

Quantify the band intensities using densitometry software such as ImageJ.[7]

-

Normalize the AR band intensity to the corresponding loading control (GAPDH or β-actin) band intensity.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

-

Plot the percentage of AR degradation against the concentration of this compound to determine the DC50 value.

Conclusion

The Western blot protocol detailed above provides a robust method for quantifying the in vitro efficacy of this compound in inducing Androgen Receptor degradation. This application note, along with the summarized data and mechanistic diagrams, serves as a comprehensive resource for researchers investigating AR-targeted therapies. Accurate and consistent execution of this protocol is crucial for obtaining reliable data on the potency and mechanism of action of AR degraders like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation-dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

Application Notes and Protocols for ARD-61: A Guide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the Androgen Receptor (AR).[1][2][3][4] As a bifunctional molecule, this compound simultaneously binds to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[5] This mechanism of action makes this compound a valuable tool for studying the roles of AR in various physiological and pathological processes, particularly in the context of AR-positive cancers.[1][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro use, ensuring reproducible and reliable experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₁H₇₁ClN₈O₇S | [5] |

| Molecular Weight | 1095.78 g/mol | [5] |

| Appearance | White to light yellow solid | [5] |

| CAS Number | 2316837-08-6 | [5] |

Solubility and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and activity.

| Parameter | Recommendation | Reference |

| Solvent for In Vitro Stock | Dimethyl sulfoxide (DMSO) | [5][7] |

| Maximum Stock Concentration | 100 mg/mL (91.26 mM) in DMSO (requires sonication) | [5] |

| Powder Storage | -20°C for up to 3 years | [5][7] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3][5] |

Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[5] Aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended for high concentrations)

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 1095.78 g/mol = 10.96 mg

-

-

-

Weigh this compound:

-

Carefully weigh out 10.96 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If complete dissolution is not achieved, sonicate the tube for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquot and Store:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]

-

Dilution of this compound Stock Solution for Cell Culture Experiments

This protocol outlines the preparation of working solutions from the 10 mM stock for treating cells in vitro.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Thaw the stock solution:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare an intermediate dilution (optional but recommended):

-

To minimize the final concentration of DMSO in the cell culture medium, it is good practice to prepare an intermediate dilution. For example, to achieve a final concentration of 1 µM in the well, you can prepare a 100 µM intermediate solution.

-

To prepare 100 µL of a 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of cell culture medium.

-

-

Prepare the final working solution:

-

Add the desired volume of the intermediate or stock solution to the cell culture medium to achieve the final target concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

-

Treat the cells:

-

Gently mix the final working solution and add it to the cells.

-

Mechanism of Action and Signaling Pathways

This compound functions as a PROTAC to induce the degradation of the Androgen Receptor.[5] This process involves the recruitment of the VHL E3 ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The degradation of AR by this compound has been shown to inhibit downstream signaling pathways, including the Wnt/β-catenin and MYC signaling pathways.[5][7]

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

Caption: Signaling pathways affected by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cell-based assay using this compound.

Caption: General workflow for in vitro experiments with this compound.

References

- 1. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. abmole.com [abmole.com]

- 4. This compound, 2316837-08-6 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | inhibitor/agonist | Buy this compound from Supplier InvivoChem [invivochem.com]

Application Notes and Protocols for Xenograft Tumor Model Studies Using ARD-61

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting xenograft tumor model studies using ARD-61, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. This document is intended to guide researchers in the design and execution of preclinical studies to evaluate the in vivo efficacy of this compound in AR-positive breast cancer models.

Introduction

This compound is a novel therapeutic agent that functions by inducing the degradation of the androgen receptor, a key driver in certain types of cancer, including a subset of breast cancers.[1][2][3] Unlike traditional inhibitors that block the function of a protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[4] This is achieved through its unique structure, which includes a ligand that binds to the AR and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] Preclinical studies have demonstrated that this compound is significantly more potent than conventional AR antagonists like enzalutamide in inhibiting cell growth and inducing apoptosis in AR-positive breast cancer cell lines.[1][2][3] In vivo, this compound has shown remarkable efficacy in inhibiting tumor growth in xenograft models.[1][2][3]

Data Presentation

In Vitro Activity of this compound in AR-Positive Breast Cancer Cell Lines

The following table summarizes the in vitro efficacy of this compound in various AR-positive breast cancer cell lines. Data includes the half-maximal degradation concentration (DC50) for AR protein and the half-maximal inhibitory concentration (IC50) for cell growth.

| Cell Line | AR Expression | This compound DC50 (nM) for AR Degradation | This compound IC50 (nM) for Cell Growth Inhibition |

| MDA-MB-453 | High | 0.44 | 235 |

| HCC1428 | High | 2.4 | 121 |

| MCF-7 | Moderate | 1.8 | 39 |

| BT-549 | Moderate | 2.0 | 147 |

| MDA-MB-415 | Moderate | 3.0 | 380 |

In Vivo Efficacy of this compound in MDA-MB-453 Xenograft Model

This table presents the in vivo anti-tumor activity of this compound in an MDA-MB-453 xenograft model in male SCID mice.

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Change | Body Weight Change |

| Vehicle Control | - | Intraperitoneal (IP) | Daily, 5 days/week | Tumor Growth | No significant change |

| This compound | 25 | Intraperitoneal (IP) | Daily, 5 days/week | Complete Tumor Growth Inhibition | No significant change |

| This compound | 50 | Intraperitoneal (IP) | Daily, 5 days/week | Partial Tumor Regression | No significant change |

| Enzalutamide | - | - | - | Less effective than this compound | Not specified |

Experimental Protocols

Protocol 1: In Vitro AR Degradation Assay by Western Blot

This protocol details the procedure for assessing the ability of this compound to induce the degradation of the androgen receptor in breast cancer cell lines.

Materials:

-

This compound

-

AR-positive breast cancer cell lines (e.g., MDA-MB-453)

-

Cell culture medium and supplements

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed AR-positive breast cancer cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the GAPDH loading control.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cells.

Materials:

-

This compound

-

AR-positive breast cancer cell lines

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound

-

AR-positive breast cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time (e.g., 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Protocol 4: MDA-MB-453 Xenograft Tumor Model Study

This protocol outlines the steps for establishing and utilizing an MDA-MB-453 xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

MDA-MB-453 human breast cancer cells

-

Female immunodeficient mice (e.g., SCID or NOD/SCID), 6-8 weeks old

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Preparation: Culture MDA-MB-453 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Treatment Administration:

-

Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or vehicle control via intraperitoneal injection.

-

Follow a dosing schedule of daily injections for 5 consecutive days per week for the duration of the study (e.g., 3-4 weeks).

-

-

Data Collection:

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

-

Measure the body weight of each mouse 2-3 times per week to monitor for toxicity.

-

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry). Compare the tumor growth inhibition between the treatment and control groups.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced AR degradation.

Experimental Workflow for Xenograft Study

Caption: Workflow for this compound xenograft efficacy study.

References

- 1. researchgate.net [researchgate.net]

- 2. a-highly-potent-protac-androgen-receptor-ar-degrader-ard-61-effectively-inhibits-ar-positive-breast-cancer-cell-growth-in-vitro-and-tumor-growth-in-vivo - Ask this paper | Bohrium [bohrium.com]

- 3. MDA-MB-453 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ARD-61 in Apoptosis and Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] As a bifunctional molecule, this compound links the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This targeted degradation of AR has significant downstream effects on cell signaling pathways, culminating in cell cycle arrest and apoptosis in AR-positive (AR+) cancer cells.[4][5] These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for its use in apoptosis and cell cycle analysis.

Mechanism of Action

This compound operates through a novel mechanism of targeted protein degradation. By hijacking the cell's natural protein disposal system, it effectively eliminates the AR protein, a key driver in certain cancers. This degradation of AR disrupts downstream signaling pathways, including Wnt/β-catenin and MYC signaling.[1][6] The depletion of AR leads to potent anti-proliferative effects, primarily through the induction of G2/M phase cell cycle arrest and the activation of apoptotic pathways.[1][6]

Caption: Mechanism of this compound leading to AR degradation and downstream effects.

Cellular Effects of this compound

This compound has been shown to be highly effective in AR+ breast cancer cell lines, where it induces both cell cycle arrest and apoptosis in a dose- and time-dependent manner.[6] The extent of these effects is often correlated with the level of AR expression in the cancer cells.

Apoptosis Induction

This compound is a potent inducer of apoptosis in AR+ cell lines with high AR expression, such as MDA-MB-453 and HCC1428.[6][7] In contrast, cell lines with lower AR expression, like MCF-7, exhibit minimal apoptosis in response to this compound treatment.[6] The apoptotic mechanism involves the activation of both the intrinsic and extrinsic pathways, as demonstrated by the cleavage of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), as well as the cleavage of PARP.[6][7]

Cell Cycle Arrest

A consistent effect of this compound across various AR+ breast cancer cell lines is the induction of G2/M phase cell cycle arrest.[5][6] This effect is observed in a dose- and time-dependent fashion and occurs in cell lines that are both sensitive and less sensitive to the apoptotic effects of this compound.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle progression in various AR+ breast cancer cell lines.

Table 1: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration | Treatment Duration | Apoptotic Effect |

| MDA-MB-453 | 0.5 µM | 3 days | Robust apoptosis observed.[6][7] |

| HCC1428 | 0.25 µM | 3 days | Robust apoptosis observed.[6][7] |

| MCF-7 | Up to 10 µM | 3 days | Minimal apoptosis observed.[6][7] |

| MDA-MB-453 | 1 µM | 48 hours | Robust apoptosis observed in a time-dependent manner.[6][7] |

| HCC1428 | 1 µM | 48 hours | Robust apoptosis observed in a time-dependent manner.[6][7] |

Table 2: Induction of Cell Cycle Arrest by this compound

| Cell Line | This compound Concentration | Treatment Duration | Cell Cycle Effect |

| MDA-MB-453 | 0.5 µM | 3 days | Profound G2/M arrest.[6] |

| HCC1428 | 0.5 µM | 3 days | Profound G2/M arrest.[6] |

| MCF-7 | 1 µM | 3 days | Profound G2/M arrest.[6] |

Table 3: Cell Growth Inhibition by this compound

| Cell Line | IC50 Value |

| MDA-MB-453 | 235 nM |

| HCC1428 | 121 nM |

| MCF-7 | 39 nM |

| BT-549 | 147 nM |

| MDA-MB-415 | 380 nM |

Experimental Protocols

Detailed protocols for the analysis of apoptosis and cell cycle distribution following treatment with this compound are provided below.

Protocol 1: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis by staining cells with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometric analysis.

Materials:

-

This compound

-

AR+ cancer cell lines (e.g., MDA-MB-453, HCC1428, MCF-7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

Cell Harvest:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining. Acquire data and analyze using appropriate software (e.g., FlowJo).[5][7]

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).

Materials:

-

This compound

-

AR+ cancer cell lines

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Cell Harvest: Follow step 3 from Protocol 1.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use linear amplification for the PI signal to resolve the G0/G1, S, and G2/M populations. Analyze the data using appropriate software.[5][6]

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol details the detection of key apoptotic proteins by Western blotting.

Materials:

-

This compound

-

AR+ cancer cell lines

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, -7, -8, -9, -PARP, -AR, and a loading control like anti-GAPDH or -β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with this compound as described previously.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Collect lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Logical Relationships and Differential Effects

The cellular response to this compound is highly dependent on the AR expression level of the cancer cells. This differential effect is a key consideration for experimental design and data interpretation.

Caption: Differential cellular responses to this compound based on AR expression levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. apexbt.com [apexbt.com]

- 4. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for ARD-61 in Enzalutamide-Resistant Prostate Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer therapeutics.

Introduction

Enzalutamide is a second-generation androgen receptor (AR) antagonist that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance to enzalutamide remains a major clinical challenge. ARD-61 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor. This document provides detailed application notes and protocols for the use of this compound in enzalutamide-resistant prostate cancer cell lines to explore its potential as a therapeutic agent to overcome resistance.

This compound is a bifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action is distinct from AR antagonists like enzalutamide, which only block AR signaling. By eliminating the AR protein, this compound has the potential to be effective in settings where enzalutamide fails due to mechanisms such as AR overexpression or mutations.[2][3]

Data Presentation

The following tables summarize the reported efficacy of this compound in inducing AR degradation and inhibiting cell growth in various prostate cancer cell lines, including those with resistance to enzalutamide.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound and Enzalutamide in Prostate Cancer Cell Lines

| Cell Line | AR Status | Enzalutamide Sensitivity | This compound IC50 (nM) | Enzalutamide IC50 (nM) |

| LNCaP | AR-positive | Sensitive | 1.8 | 90.8 |

| VCaP | AR-positive | Sensitive | 0.009 | 122.1 |

| Enzalutamide-Resistant LNCaP | AR-positive | Resistant | Similar sensitivity to sensitive lines | >10,000 |

| C4-2B (Enzalutamide-Resistant) | AR-positive | Resistant | Not explicitly stated, but effective | 14,770.5[4] |

Note: Data compiled from multiple sources.[4][5] "Similar sensitivity" for resistant lines to this compound as stated in the literature implies IC50 values are expected to be in the low nanomolar range, similar to sensitive lines.[2]

Table 2: Half-maximal Degradation Concentration (DC50) of this compound in Prostate Cancer Cell Lines

| Cell Line | This compound DC50 (nM) | Treatment Time |

| LNCaP | 0.5 - 10 | Not Specified |

| VCaP | 0.5 - 10 | Not Specified |

| 22Rv1 | 0.2 - 1 | 24 hours[6] |

Note: Data compiled from multiple sources.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound as a PROTAC AR degrader.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture of Enzalutamide-Resistant Prostate Cancer Cell Lines

Materials:

-

Enzalutamide-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP)

-

Enzalutamide-resistant prostate cancer cell lines (e.g., LNCaP-EnzaR, C4-2B-EnzaR)

-

Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for VCaP)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Enzalutamide for maintaining resistance in resistant cell lines

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Culture all cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

For enzalutamide-resistant cell lines, maintain a clinically relevant concentration of enzalutamide (e.g., 10 µM) in the culture medium to ensure the resistant phenotype is maintained.

-

Passage cells upon reaching 80-90% confluency.

-

Prior to experiments, seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for western blot) and allow them to adhere overnight.

Cell Viability Assay (MTT Assay)

Materials:

-

Prostate cancer cells seeded in a 96-well plate

-

This compound and Enzalutamide stock solutions

-